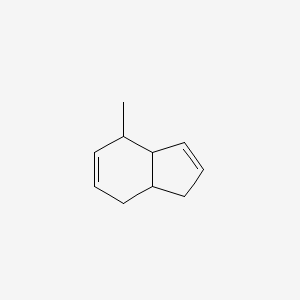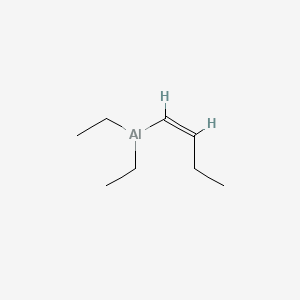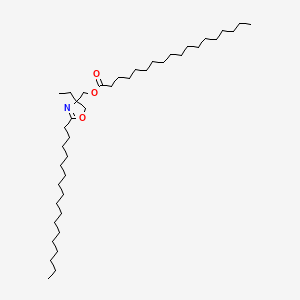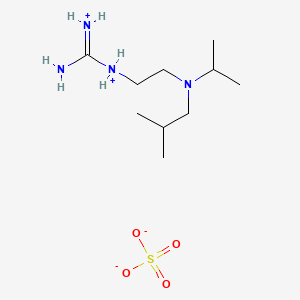
2-Hydroxypropyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl phenylacetate is an organic compound with the chemical formula C11H14O3. It is known for its solid state at room temperature, appearing as white to pale yellow crystals. This compound has a characteristic odor similar to phenylacetate and is soluble in organic solvents .
Métodos De Preparación
2-Hydroxypropyl phenylacetate is typically synthesized through chemical reactions involving appropriate solvents and catalysts. One common method involves the esterification of phenylacetic acid with 2-hydroxypropanol in the presence of a catalyst such as sulfuric acid. The reaction conditions need to be precisely controlled to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
2-Hydroxypropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer or intermediate in the synthesis of polymers and other complex organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Hydroxypropyl phenylacetate can be compared with other similar compounds such as:
Phenylacetic acid: Shares a similar structure but lacks the hydroxypropyl group.
2-Hydroxypropyl benzoate: Similar in structure but with a benzoate group instead of phenylacetate.
Ethyl phenylacetate: An ester of phenylacetic acid with ethyl alcohol instead of 2-hydroxypropanol. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications
Propiedades
| 80550-09-0 | |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxypropyl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
DMVWKGDEFQXZJS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
